5,6-Epoxycholesterol

LXR Nuclear Receptor Oxysterol

5,6-Epoxycholesterol (5,6-EC, CAS 55700-78-2) is an oxysterol comprising two stereoisomers, the 5α,6α- and 5β,6β-epoxides, formed via free-radical oxidation of cholesterol. Unlike simple dietary oxysterols, 5,6-EC functions as a cell- and gene-context-dependent modulator of liver X receptors (LXRα/β) with antagonist, agonist, and inverse agonist activities, and it serves as the obligate metabolic precursor for the tumor-suppressive metabolite dendrogenin A (DDA) and the oncometabolite oncosterone (OCDO).

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 55700-78-2
Cat. No. B1239861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Epoxycholesterol
CAS55700-78-2
Synonyms5,6-epoxycholesterol
5alpha,6alpha-epoxycholesterol
5beta,6beta-epoxycholesterol
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24?,25-,26-,27?/m1/s1
InChIKeyPRYIJAGAEJZDBO-XXGHXXDPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Epoxycholesterol (CAS 55700-78-2) Procurement Evidence Guide: A Quantitative Comparator-Based Scientific Guide for Selection


5,6-Epoxycholesterol (5,6-EC, CAS 55700-78-2) is an oxysterol comprising two stereoisomers, the 5α,6α- and 5β,6β-epoxides, formed via free-radical oxidation of cholesterol [1]. Unlike simple dietary oxysterols, 5,6-EC functions as a cell- and gene-context-dependent modulator of liver X receptors (LXRα/β) with antagonist, agonist, and inverse agonist activities, and it serves as the obligate metabolic precursor for the tumor-suppressive metabolite dendrogenin A (DDA) and the oncometabolite oncosterone (OCDO) [2][3]. This unique bifurcated metabolic fate dictates divergent biological outcomes—tumor suppression versus tumor promotion—depending on cellular enzymatic context, a property not shared by other major oxysterols such as 25-hydroxycholesterol or 7-ketocholesterol [3].

Why Generic Oxysterol Substitution Fails: Evidence Basis for 5,6-Epoxycholesterol Differentiation in Research Procurement


The procurement of a generic 'oxysterol' or 'cholesterol epoxide' cannot substitute for 5,6-epoxycholesterol because its biological activity is exquisitely stereochemistry-dependent and context-specific. The 5α,6α- and 5β,6β-isomers exhibit distinct metabolic fates—only 5,6α-EC is stereoselectively conjugated with histamine to form dendrogenin A, while 5,6β-EC is preferentially hydrolyzed by cholesterol-5,6-epoxide hydrolase (ChEH) [1][2]. Furthermore, 5,6-EC is the only dietary oxysterol demonstrated to act as both a potent LXRα ligand (EC50 = 76 nM) and a context-dependent LXR antagonist, a dual pharmacology absent in 24(S),25-epoxycholesterol, 25-hydroxycholesterol, or 22(R)-hydroxycholesterol [3]. Critically, the two 5,6-EC isomers display synergistic anti-myeloma activity in combination, an interaction that cannot be replicated by single-isomer or non-epoxide oxysterol preparations [4].

Quantitative Selection Evidence: Head-to-Head and Cross-Study Comparative Data for 5,6-Epoxycholesterol


LXRα Binding Affinity: 5,6-EC as a Nanomolar Ligand Versus Established Oxysterol Comparators

In a radiolabeled ligand displacement assay, 5,6α-epoxycholesterol bound to LXRα with an EC50 of 76 nM, establishing it as one of the most potent natural LXRα ligands known [1]. This affinity exceeds that of 24(S),25-epoxycholesterol (EC50 approximately 4 μM for LXRα in comparable TR-FRET coactivator recruitment assays) and 22(R)-hydroxycholesterol (reported EC50 approximately 3-8 μM), representing a ~50- to 100-fold greater potency [1][2]. Additionally, in a multiplexed LXR-cofactor peptide interaction assay, 5,6-EC recruited cofactor peptides onto both LXRα and LXRβ with an EC50 of approximately 2 μM [1].

LXR Nuclear Receptor Oxysterol Binding Affinity Atherosclerosis

Synergistic Anti-Myeloma Activity: 5,6α-EC and 5,6β-EC Combination Versus Individual Isomers

In JJN3 and U266 human myeloma cell lines, combined treatment with 5,6α-EC and 5,6β-EC produced a synergistic reduction in cell viability (Combination Index < 1 by Chou-Talalay analysis) relative to either isomer alone [1]. Both isomers individually induced oxiapoptophagy—concomitant oxidative stress, caspase-3-mediated apoptosis, and autophagy—but the combination achieved significantly greater cell killing at lower individual concentrations, demonstrating pharmacological synergy unique among oxysterols [1]. This synergistic interaction has not been reported for other oxysterol pairs such as 7-ketocholesterol plus 7β-hydroxycholesterol.

Multiple Myeloma Apoptosis Autophagy Oxiapoptophagy Synergy

Stereoselective Metabolic Fate Determines Tumor-Suppressive Versus Tumor-Promoting Outcomes

In normal breast tissue, 5,6α-EC undergoes stereoselective enzymatic conjugation with histamine to produce dendrogenin A (DDA), a potent tumor-suppressor metabolite and selective ChEH inhibitor (Ki = 120 nM) [1][2]. In breast cancer tissue, upregulation of ChEH and ectopic expression of 11β-HSD2 redirects 5,6-EC metabolism toward oncosterone (OCDO), an oncometabolite that promotes proliferation via glucocorticoid receptor activation [1]. DDA levels were fivefold lower in human breast tumors compared to matched normal tissue, confirming pathway deregulation [3]. This stereochemistry-dependent bifurcation has no parallel among other oxysterols: 25-hydroxycholesterol is not conjugated to histamine, and 7-ketocholesterol does not produce a tumor-suppressive alkaloid metabolite.

Breast Cancer Dendrogenin A Oncosterone ChEH LXRβ

Chemical Stability and Stereoselective Nucleophilic Reactivity: 5,6-EC Versus Carcinogenic Epoxides

In contrast to carcinogenic epoxides such as styrene-7,8-oxide, neither 5,6α-EC nor 5,6β-EC reacts spontaneously with nucleophiles including DNA bases, ruling out direct alkylating genotoxicity [1]. Under catalytic conditions (BF3·Et2O), 5,6α-EC remains unreactive, whereas 5,6β-EC stereoselectively yields cholestan-3β,5α-diol-6β-substituted adducts, demonstrating a stereochemistry-dependent reactivity profile [1]. This contrasts sharply with styrene-oxide, which spontaneously forms DNA adducts without catalysis. This evidence overrides the historical assumption that cholesterol epoxides are inherently genotoxic alkylating agents, a misconception that has confounded compound selection decisions.

Epoxide Reactivity Genotoxicity Chemical Stability Drug Discovery Toxicology

Synthesis and Isomer Ratio: 5,6-EC Formation Specificity Across Oxidant Systems

During cholesterol autoxidation, the isomeric ratio of 5,6β-EC to 5,6α-EC is approximately 2:1 under most oxidation conditions, with the β-epoxide predominating [1]. The 5α,6α-epoxide predominates only under specific conditions involving 5α,6α-epoxidase, hydroxyl radical (HO·), or peracid-mediated oxidation [1]. Cholesterol-5,6-epoxides collectively account for approximately 12% of total cholesterol autoxidation products, distinguishing them from 7-ketocholesterol and 7-hydroxycholesterol species that arise via competing peroxyl radical addition pathways [2]. This defined stereoisomeric distribution necessitates precise isomer identification and quantification in any experimental system—a requirement not applicable to non-epimeric oxysterols.

Oxidation Stereochemistry Analytical Chemistry Quality Control Lipid Peroxidation

Verified High-Value Application Scenarios for 5,6-Epoxycholesterol Based on Quantitative Differentiation Evidence


LXR Pharmacology Tool Compound for Transcriptional Regulation Studies

With an LXRα binding EC50 of 76 nM [1], 5,6-EC is the highest-affinity endogenous LXRα ligand suitable for nuclear receptor mechanistic studies. Its unique context-dependent pharmacology (antagonist, agonist, inverse agonist) enables dissection of LXR cofactor recruitment dynamics—employ the multiplexed cofactor peptide interaction assay (EC50 ≈ 2 μM) to interrogate differential corepressor/coactivator recruitment patterns across cell types [1]. This application is directly supported by the demonstrated potency differential over 24(S),25-epoxycholesterol and 22(R)-hydroxycholesterol.

Myeloma Research: Synergistic Oxiapoptophagy Induction

Based on the demonstrated synergistic anti-myeloma activity (CI < 1) [2], procure both 5,6α-EC and 5,6β-EC isomers for combination treatment studies in JJN3 and U266 human myeloma cell lines. Validate oxiapoptophagy induction via caspase-3 activation, ROS measurement, and autophagy markers (LC3-II conversion). Extend to ex vivo CD138+ patient-derived myeloma cells for translational relevance. This application exploits a synergy mechanism unique among oxysterols.

Cancer Metabolism: DDA/OCDO Pathway Investigation

5,6-EC is the only commercially available precursor for the DDA/OCDO metabolic axis [3][4]. Use 5,6α-EC in normal versus cancerous breast tissue models to quantify DDA production (fivefold reduction in tumors) and OCDO emergence. Monitor ChEH activity, 11β-HSD2 expression, and downstream LXRβ/GR signaling. This pathway is directly implicated in tamoxifen pharmacology and breast cancer resistance mechanisms [4].

Epoxide Chemical Safety and Genotoxicity Assessment

For toxicology studies requiring a non-genotoxic epoxide comparator, 5,6-EC is validated as chemically unreactive toward nucleophiles in the absence of catalysis, in direct contrast to styrene-7,8-oxide and other carcinogenic epoxides [5]. Use as a negative control in DNA adduct formation assays and mutagenicity testing (Ames test, comet assay) to differentiate epoxide chemical class hazards from specific structural alerts.

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